molecular formula C16H14N4O3S B2872937 N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034228-66-3

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

Cat. No. B2872937
CAS RN: 2034228-66-3
M. Wt: 342.37
InChI Key: PZYZGIKCTGVWFD-UHFFFAOYSA-N
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Description

The compound “N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide” is a complex organic molecule that contains several functional groups, including a thiophene ring, a 1,2,3-triazole ring, a dihydrobenzo[b][1,4]dioxine ring, and a carboxamide group .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, thiophene derivatives are typically synthesized through heterocyclization of various substrates . The 1,2,3-triazole ring could be formed through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as a “click reaction”.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups. The thiophene and 1,2,3-triazole rings are aromatic, contributing to the compound’s stability .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the thiophene ring is known to undergo electrophilic aromatic substitution reactions .

Scientific Research Applications

Fungicidal Activity

This compound has been studied for its potential use as a fungicide. Research indicates that derivatives of this compound exhibit significant fungicidal activities. For instance, certain nicotinamide derivatives containing the thiophen-2-yl group have shown high efficacy against cucumber downy mildew, suggesting that this compound could be optimized for agricultural applications to protect crops from fungal pathogens .

Synthesis of Heterocyclic Compounds

The thiophene moiety within the compound is of particular interest in the synthesis of heterocyclic compounds. Thiophene derivatives are crucial in the development of new pharmaceuticals and materials due to their diverse biological and chemical properties .

Antitumor Activity

Compounds with a thiophene ring have been evaluated for their antitumor properties. Although the specific compound mentioned has not been directly linked to antitumor activity, its structural similarity to other thiophene derivatives suggests potential applications in cancer research and treatment .

Material Science

Thiophene derivatives are also important in material science, particularly in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The compound’s structure could be beneficial in creating new materials with desirable electronic properties .

Pharmacological Properties

The compound’s structure, which includes a thiophene ring, is associated with various pharmacological effects. Thiophene-based molecules are known to exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. This suggests that the compound could be a precursor or a model for developing new drugs with these therapeutic effects .

DNA Interaction Studies

Thiophene derivatives have been used in studies to understand their interaction with DNA, which is crucial for designing drugs that can target genetic material in the treatment of diseases. While the specific interactions of this compound with DNA have not been detailed, its structural components may provide insights into such interactions .

properties

IUPAC Name

N-[(1-thiophen-2-yltriazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c21-16(12-3-1-4-13-15(12)23-7-6-22-13)17-9-11-10-20(19-18-11)14-5-2-8-24-14/h1-5,8,10H,6-7,9H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYZGIKCTGVWFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)C(=O)NCC3=CN(N=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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